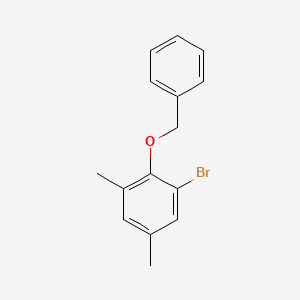
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate is a compound that belongs to the class of dihydropyrimidinones.
Preparation Methods
The synthesis of 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. A green and efficient method for synthesizing dihydropyrimidinone analogs involves using Montmorillonite-KSF as a reusable and heterogeneous catalyst . This method offers high yields and short reaction times under solvent-free conditions .
Chemical Reactions Analysis
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Scientific Research Applications
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential cytotoxic activity against various cancer cell lines, including colon, prostate, leukemia, and lung cancer.
Biological Studies: The compound has been evaluated for its effects on cancer cell properties, such as colony formation and migratory properties.
Material Science: Due to its high association constants, it has been used in the fabrication of functional supramolecular assemblies and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, inhibiting their activity and leading to cytotoxic effects on cancer cells . Molecular docking studies have been performed to understand its binding mode and interactions with target proteins .
Comparison with Similar Compounds
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate can be compared with other dihydropyrimidinone analogs, such as:
2-ureido-4 [1H]-6-methyl-pyrimidinone: This compound has been widely used in the fabrication of functional supramolecular assemblies and materials.
6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have been evaluated for their inhibition effects on matrix metalloproteinases (MMPs) and have shown potent and highly selective activity.
Properties
Molecular Formula |
C14H16N2O5S |
|---|---|
Molecular Weight |
324.35 g/mol |
IUPAC Name |
2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H16N2O5S/c1-10-3-5-12(6-4-10)22(18,19)21-8-7-11-9-13(17)16-14(15-11)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
InChI Key |
PLSNECYWWBYAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=O)NC(=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


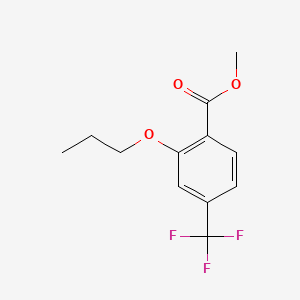
![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)
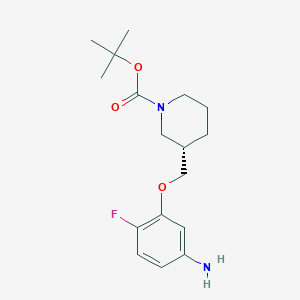
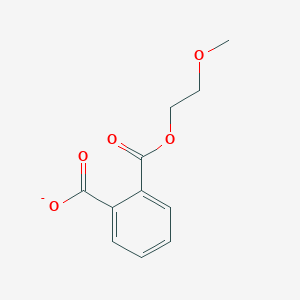
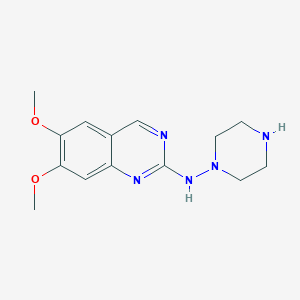

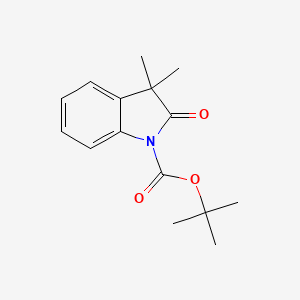


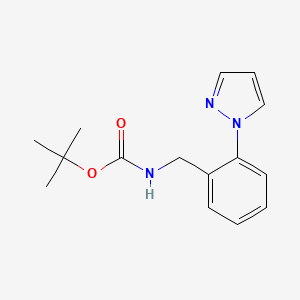
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)

